1-metil-2,3-dihidro-1H-indol-6-carboxilato de metilo

Descripción general

Descripción

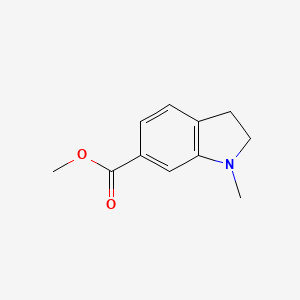

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methyl group at the 1-position and a carboxylate ester group at the 6-position further defines its chemical structure.

Aplicaciones Científicas De Investigación

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: The compound is used in studies related to cell signaling and enzyme inhibition due to its structural similarity to biologically active indoles.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anticancer, antiviral, and antimicrobial agents.

Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, causing changes that result in their biological activity .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Análisis Bioquímico

Biochemical Properties

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can modulate various signaling pathways . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux within cells.

Cellular Effects

The effects of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may similarly affect cancer cells, leading to reduced tumor growth and enhanced cell death.

Molecular Mechanism

The molecular mechanism of action of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may exert its effects through similar mechanisms, targeting specific enzymes and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their degradation products can also exhibit biological activity . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may show similar stability and degradation patterns, with potential long-term effects on cellular processes observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may similarly exhibit dose-dependent effects, with careful consideration needed to avoid toxicity at high doses.

Metabolic Pathways

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may undergo similar metabolic transformations, affecting metabolite levels and overall metabolic activity within cells.

Transport and Distribution

The transport and distribution of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate within certain tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can impact its activity and function. Indole derivatives are known to target specific cellular compartments or organelles, which can enhance their biological activity . Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may possess targeting signals or undergo post-translational modifications that direct it to particular subcellular locations, thereby modulating its effects on cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The specific reaction conditions, such as the choice of acid (e.g., acetic acid or hydrochloric acid) and temperature, can influence the yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .

Comparación Con Compuestos Similares

- Methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

- 1-Methyl-1H-indole-3-carboxylic acid

Comparison: Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is unique due to the position of the carboxylate ester group at the 6-position, which can influence its reactivity and biological activity. In contrast, similar compounds with carboxylate groups at different positions may exhibit different chemical and biological properties. For example, methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate has the carboxylate group at the 2-position, which can affect its interaction with enzymes and receptors .

Actividad Biológica

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the unique positioning of its carboxylate ester group at the 6-position, which influences its reactivity and biological properties. This article discusses its biological activity, including mechanisms of action, biochemical pathways, and research findings.

Target Interaction

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate interacts with various biological targets, leading to significant changes in cellular functions. Indole derivatives are known for their ability to modulate enzyme activities and receptor interactions, which can result in various therapeutic effects such as anti-inflammatory and anticancer activities.

Biochemical Pathways

This compound affects several biochemical pathways, including:

- Antiviral Activity : Exhibits potential against viral infections by inhibiting viral replication.

- Anticancer Properties : Induces apoptosis in cancer cells and inhibits proliferation through modulation of signaling pathways .

- Antimicrobial Effects : Demonstrates activity against a range of pathogens, including bacteria and fungi .

In Vitro Studies

In laboratory settings, methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate has shown promising results:

- Cytotoxicity : Studies indicate significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) with low minimum inhibitory concentrations (MIC) reported .

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and related symptoms.

In Vivo Studies

Animal model studies reveal:

- Dosage Effects : Therapeutic effects are observed at lower doses; however, higher doses may lead to toxicity. This threshold effect is critical in determining safe and effective dosages for potential therapeutic applications.

- Metabolic Pathways : Metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that may enhance or alter biological activity.

Comparative Analysis

The biological activity of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate can be compared with similar indole derivatives:

| Compound Name | Position of Carboxylate | Key Biological Activity |

|---|---|---|

| Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate | 6 | Anticancer, antimicrobial |

| Methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate | 2 | Antimicrobial but less potent than above |

| Methyl 1-methyl-2,3-dihydro-1H-indole-5-carboxylate | 5 | Limited activity in comparison |

This table illustrates how the position of the carboxylate group affects the compound's reactivity and biological potency.

Case Studies

Recent studies have highlighted specific applications of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate:

- Anticancer Research : A study demonstrated that this compound preferentially suppresses rapidly dividing cancer cells over normal fibroblasts, indicating its potential as a targeted cancer therapeutic .

- Antimicrobial Activity : Research showed effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC as low as 0.98 μg/mL . This finding is particularly significant given the rising concerns regarding antibiotic resistance.

Propiedades

IUPAC Name |

methyl 1-methyl-2,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJMBLOFMLWTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.